molecular formula C₃₁H₃₅ClN₂O₂RuS B154963 [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene CAS No. 192139-90-5

[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Cat. No. B154963
M. Wt: 636.2 g/mol
InChI Key: AZFNGPAYDKGCRB-XCPIVNJJSA-M
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Description

This compound is also known as (S,S)-N-(对甲苯磺酰)-1,2-二苯乙烷二胺(对异丙基苯)氯化钌(II) in Chinese . It has been used as a reactant in studies of thermal decomposition .


Chemical Reactions Analysis

This compound has been used in tandem hydroformylation and hydrogenation of terminal olefins .


Physical And Chemical Properties Analysis

The molar mass of this compound is 631.17 g/mol . It has a melting point of over 175°C . Unfortunately, other physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Substituted 1,5-Benzothiazepines

    The compound was involved in synthesizing novel 1,5-benzothiazepines, incorporating sulfonyl groups through reactions with various diones and 2-aminobenzenethiol. These compounds were characterized and analyzed for molecular reactivity using descriptors like electrophilicity and HOMO-LUMO energy gap (Chhakra, Mukherjee, Singh, & Chauhan, 2019).

  • Catalyst in Asymmetric Transfer Hydrogenation

    This compound, known as Noyori's catalyst, is predominantly used in the asymmetric transfer hydrogenation of ketones and imines. It has a stable form and can be prepared from commercially available materials, showing high potential in catalysis (Ferrié, Fenneteau, & Evanno, 2014).

Polymer and Material Synthesis

  • Development of Polyimides and Sulfonated Polyimides

    The compound contributed to the development of new polyimide derivatives with 1,1-diphenylethylene units. These materials exhibited promising properties for various industrial applications, characterized by techniques like NMR, FTIR, and thermogravimetric analysis (Summers, Kasiama, & Summers, 2017).

  • Creation of Sulfonated Poly(Phenylene) for Fuel Cell Applications

    Utilizing a variant of this compound, researchers synthesized sulfonated polyphenylene membranes for polymer electrolyte membrane fuel cell (PEMFC) systems. These membranes showed high ion exchange capacity and thermal stability, making them viable for energy-related applications (Jang et al., 2016).

properties

CAS RN

192139-90-5

Product Name

[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Molecular Formula

C₃₁H₃₅ClN₂O₂RuS

Molecular Weight

636.2 g/mol

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1

InChI Key

AZFNGPAYDKGCRB-XCPIVNJJSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+]

SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

synonyms

[RuCl(TsDPEN)(η-6-cymene)];  [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium;  , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 2
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 3
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 4
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 5
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 6
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

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